molecular formula C11H9ClN4 B5878779 BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

Cat. No.: B5878779
M. Wt: 232.67 g/mol
InChI Key: QKHCCFOYYBIYAJ-OVCLIPMQSA-N
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Description

BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves the reaction of benzaldehyde with 3-chloro-2-pyrazinylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for hydrazones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted pyrazines, and oxides. These products can have significant biological and chemical properties .

Scientific Research Applications

BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and cytotoxic activities, making it useful in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE include other hydrazone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-2-pyrazinyl group enhances its reactivity and potential biological activities compared to other hydrazone derivatives .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-chloropyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c12-10-11(14-7-6-13-10)16-15-8-9-4-2-1-3-5-9/h1-8H,(H,14,16)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHCCFOYYBIYAJ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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